3-Acetyl Rocuronium Bromide
Overview
Description
3-Acetyl Rocuronium Bromide is a derivative of Rocuronium Bromide, a non-depolarizing neuromuscular blocking agent used in modern anesthesia. It is an aminosteroid compound that facilitates tracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation . The compound is known for its rapid onset and intermediate duration of action .
Mechanism of Action
Target of Action
3-Acetyl Rocuronium Bromide, also known as Rocuronium Bromide, is primarily targeted at the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.
Mode of Action
Rocuronium Bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors . It dampens the receptor action, causing muscle relaxation . This is different from depolarizing neuromuscular junction blockers like succinylcholine, which work by causing continual depolarization .
Pharmacokinetics
The pharmacokinetics of Rocuronium Bromide involve its distribution, metabolism, and excretion. It is known to have a rapid onset and intermediate duration of action . The drug is metabolized to some extent through de-acetylation . It is excreted unchanged in bile and urine . Hepatic and renal diseases may prolong the effect of Rocuronium, but to a lesser extent than seen with other drugs like pancuronium .
Result of Action
The primary result of Rocuronium Bromide’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles at the neuromuscular junction . This makes it useful in facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery or mechanical ventilation .
Action Environment
The action, efficacy, and stability of Rocuronium Bromide can be influenced by various environmental factors. For instance, the presence of certain diseases (like hepatic and renal diseases) can affect the drug’s clearance and thus its effect . Additionally, the drug’s effect can be reversed by certain agents like Sugammadex, a γ-cyclodextrin derivative .
Biochemical Analysis
Cellular Effects
The effects of 3-Acetyl Rocuronium Bromide on various cell types and cellular processes are profound. It primarily affects skeletal muscle cells by inhibiting their ability to contract. This inhibition is achieved through the blockade of nicotinic acetylcholine receptors, which are essential for muscle contraction. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of these receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking acetylcholine. Additionally, this compound may cause changes in gene expression related to muscle function and neuromuscular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of muscle contraction and potential alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces muscle relaxation without significant adverse effects. At higher doses, it can cause prolonged muscle paralysis and potential toxicity. Studies have shown that the threshold for adverse effects is relatively high, but caution is necessary when administering high doses to avoid toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its breakdown and elimination. The compound undergoes deacetylation and dealkylation, with the liver playing a significant role in these processes. Enzymes such as cytochrome P450 are involved in the metabolism of this compound, leading to its eventual excretion via bile and urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream. The compound is then distributed to target tissues, including skeletal muscles, where it exerts its effects. Transporters and binding proteins play a crucial role in the localization and accumulation of this compound within specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuromuscular junctions of skeletal muscle cells. The compound targets nicotinic acetylcholine receptors located on the muscle cell membrane, where it inhibits their function. This specific localization is essential for the compound’s activity as a neuromuscular blocking agent. Additionally, post-translational modifications may influence the targeting and function of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl Rocuronium Bromide involves several key steps:
Base-catalyzed condensation: Diepoxide reacts with pyrrolidine in methanol in the presence of sodium hydroxide, followed by in-situ reduction of the keto intermediate to yield the corresponding secondary alcohol.
Epoxide ring opening: The secondary alcohol undergoes epoxide ring opening using morpholine, followed by selective acetylation to produce a 2-morpholinyl-3,17-dihydroxy steroidal derivative.
Allylation: The acetylated derivative reacts with allyl bromide to form this compound.
Industrial Production Methods: The industrial production of this compound involves scalable processes that avoid column chromatography and use commercially acceptable solvents. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl Rocuronium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and acetyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Allyl bromide for allylation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-desallyl Rocuronium Bromide .
Scientific Research Applications
3-Acetyl Rocuronium Bromide has several scientific research applications:
Chemistry: Used as a reference material for analytical standards and in the study of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular junctions and muscle relaxation.
Medicine: Used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgeries.
Industry: Employed in the development of new anesthetic agents and formulations.
Comparison with Similar Compounds
Rocuronium Bromide: The parent compound, used widely in anesthesia.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.
Pancuronium Bromide: A compound with a longer duration of action compared to Rocuronium.
Uniqueness: 3-Acetyl Rocuronium Bromide is unique due to its specific acetylation, which may influence its pharmacokinetic properties and interaction with neuromuscular receptors .
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFYELGQJULSR-PWXDFCLTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122483-73-2 | |
Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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